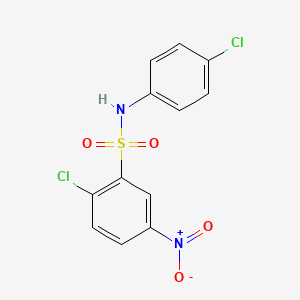

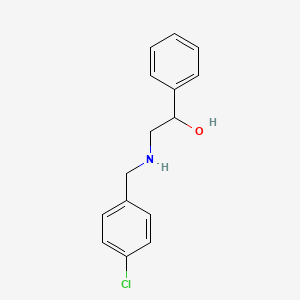

2-Chloro-N-(4-chloro-phenyl)-5-nitro-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-(4-chloro-phenyl)-5-nitro-benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as CBS, and it has been found to have a range of interesting properties that make it useful for a variety of purposes.

Applications De Recherche Scientifique

Antitumor Activity

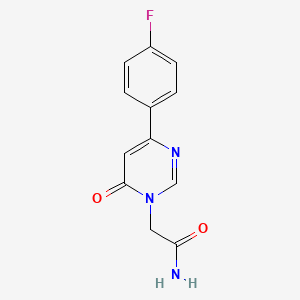

A study by Sławiński and Brzozowski (2006) synthesized a series of novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamides with various moieties and evaluated their in vitro antitumor activity. One compound, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, demonstrated significant activity against non-small cell lung cancer and melanoma cell lines, suggesting the potential of related sulfonamide derivatives in cancer therapy Sławiński & Brzozowski, 2006.

Antifungal Applications

Gupta and Halve (2015) synthesized a new series of sulfonamide derivatives and evaluated their antifungal efficacy against Aspergillus niger and Aspergillus flavus. The study highlighted the significant structure-activity relationship trends, indicating the usefulness of such compounds in developing antifungal agents Gupta & Halve, 2015.

Enzyme Inhibition

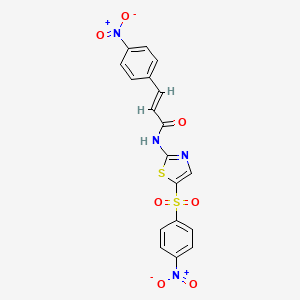

Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide and evaluated their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds showed significant inhibition, suggesting potential applications in designing enzyme inhibitors Kausar et al., 2019.

Catalytic Reductions

Zhao et al. (2010) studied the catalytic reduction of 5-nitro-2-chloro-n-(2',4'-dimethyl)benzenesulonamid to its amino counterpart using Pd-Ru/?-Al2O3 catalysts in ionic liquids, achieving high selectivity. This research presents an innovative approach to catalytic reductions in green chemistry Zhao et al., 2010.

Carbonic Anhydrase Inhibition

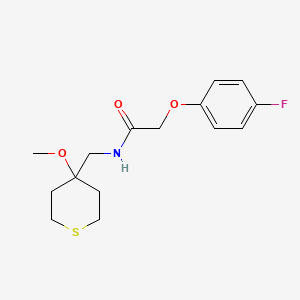

Balandis et al. (2020) explored pyrrolidinone-based chlorinated benzenesulfonamide derivatives for their binding affinity against carbonic anhydrases, finding that some compounds exhibited low nanomolar affinity against cancer-related isozymes. Such findings have implications for the development of selective inhibitors for therapeutic purposes Balandis et al., 2020.

Mécanisme D'action

Target of Action

Sulfonamide derivatives have been reported to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway . This inhibition is considered a prominent mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, leading to a decrease in the production of tetrahydrofolate . This molecule is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA. Therefore, the inhibition of DHFR can lead to a decrease in DNA and RNA synthesis, affecting cell growth and division, particularly in rapidly dividing cells such as cancer cells and microbes.

Result of Action

The inhibition of DHFR by 2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide can lead to a decrease in the synthesis of nucleotides, thereby inhibiting DNA and RNA synthesis . This can result in the inhibition of cell growth and division, which can be particularly effective against rapidly dividing cells such as cancer cells and microbes.

Propriétés

IUPAC Name |

2-chloro-N-(4-chlorophenyl)-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)12-7-10(16(17)18)5-6-11(12)14/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDRFAQPVVSKJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine](/img/structure/B2799937.png)

![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)

![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2799950.png)

![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799952.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2799954.png)

![(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide](/img/structure/B2799957.png)